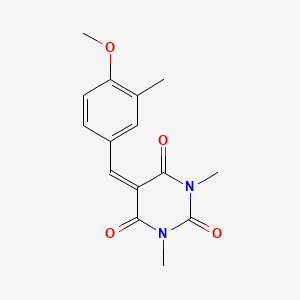
N-(4-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide, commonly known as CME, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CME is a type of amide compound that has a molecular weight of 295.83 g/mol. The compound is synthesized through a series of chemical reactions and has been found to have several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of CME is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been found to interact with proteins and other biomolecules in cells, leading to changes in their function and activity. CME has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CME has been found to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic properties. The compound has also been found to have neuroprotective effects and has shown potential as a treatment for neurodegenerative diseases. In addition, CME has been found to have antimicrobial properties and has been tested against different types of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
CME has several advantages for use in lab experiments, including its stability and solubility in different solvents. The compound is also relatively easy to synthesize and purify, making it accessible for researchers. However, CME has some limitations, including its toxicity and potential side effects. Researchers must take precautions when handling the compound and ensure that appropriate safety measures are in place.
Zukünftige Richtungen
There are several future directions for research on CME, including its potential use as a therapeutic agent for cancer and other diseases. The compound could also be further studied for its insecticidal and fungicidal properties and its potential use as a natural pesticide. In addition, CME could be further explored for its use in material science and the synthesis of new materials. Further research is needed to fully understand the mechanism of action of CME and its potential applications in different fields.
Synthesemethoden
The synthesis of CME involves the reaction between 4-chloroaniline and 4-methylbenzylamine in the presence of a catalyst and solvent. The reaction is carried out under controlled conditions and requires several steps to obtain the final product. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
CME has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, CME has been found to have anticancer properties and has been tested against different cancer cell lines. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells. In addition, CME has also been studied for its potential use as an anti-inflammatory and analgesic agent.
In agriculture, CME has been tested for its ability to control pests and diseases in crops. The compound has been found to have insecticidal and fungicidal properties and has shown potential as a natural alternative to synthetic pesticides.
In material science, CME has been studied for its potential use in the synthesis of new materials, including polymers and nanomaterials. The compound has been found to have unique properties that make it suitable for use in various applications.
Eigenschaften
IUPAC Name |
N'-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-2-4-12(5-3-11)10-18-15(20)16(21)19-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPGJPUPJSXSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-(4-methylbenzyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(dimethylamino)ethylidene]-5-methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4987549.png)
![ethyl 2-[(N-butyl-N-methylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987552.png)
![3-(4-chlorophenyl)-2-ethyl-7-(2-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4987555.png)
![N-cyclopentyl-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4987570.png)

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B4987595.png)
![3-[(3-carboxypropanoyl)amino]-4-methylbenzoic acid](/img/structure/B4987598.png)

![2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4987609.png)

![5-(methoxymethyl)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-furamide](/img/structure/B4987620.png)

![5'-acetyl-2'-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4987666.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)